![molecular formula C36H43NO8 B1240143 Gagaminine CAS No. 41060-37-1](/img/structure/B1240143.png)
Gagaminine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gagaminine is a natural product found in Cynanchum caudatum and Cynanchum wilfordii with data available.
Scientific Research Applications
Antioxidant Properties and Inhibition of Aldehyde Oxidase Activity
Gagaminine, a steroidal alkaloid from Cynanchum wilfordi, has shown potent antioxidant properties and significant inhibition of aldehyde oxidase activity. In vitro studies reveal that it effectively suppresses lipid peroxidation in rat liver tissues and inhibits hepatic aldehyde oxidase in a dose-dependent manner (Lee, Shin, & Huh, 1996). This suggests its potential as a natural antioxidant for clinical applications.
Influence of Culture Conditions on Biosynthesis
Research has explored the biosynthesis of gagaminine under various culture conditions. It was observed that its production is significantly higher in darkness than in light. Particularly, using stems on medium containing certain growth regulators led to optimal gagaminine content. These findings highlight the feasibility of mass production of gagaminine through in vitro culture methods for potential clinical use (Lee, Kim, & Le, 2001).
Structure-Activity Relationships
Investigations into the structure-activity relationships of gagaminine have been conducted to understand its antioxidative effects. Derivatives of gagaminine were evaluated for their inhibitory effects on aldehyde oxidase activity and lipid peroxidation, comparing their effects to those of gagaminine. This research is crucial for understanding the chemical basis of gagaminine's biological activity and potential therapeutic applications (Lee, Shin, & Huh, 1998).
Comparative Studies on Cell Growth and Synthesis
Further studies have been conducted to compare the effects of various culture conditions on cell growth and gagaminine synthesis. Findings indicate that gagaminine production increases significantly during the death phase of cell growth. This research is pivotal for optimizing the in vitro production of gagaminine (Shin, Chio, & Lee, 2003).
properties
CAS RN |
41060-37-1 |
---|---|
Product Name |
Gagaminine |
Molecular Formula |
C36H43NO8 |
Molecular Weight |
617.7 g/mol |
IUPAC Name |
[(1S)-1-[(3S,9R,10R,12R,13R,14R,17R)-3,8,14,17-tetrahydroxy-10,13-dimethyl-12-[(E)-3-phenylprop-2-enoyl]oxy-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C36H43NO8/c1-23(44-31(40)25-10-7-19-37-22-25)34(41)17-18-36(43)33(34,3)29(45-30(39)12-11-24-8-5-4-6-9-24)21-28-32(2)15-14-27(38)20-26(32)13-16-35(28,36)42/h4-13,19,22-23,27-29,38,41-43H,14-18,20-21H2,1-3H3/b12-11+/t23-,27-,28+,29+,32-,33+,34-,35?,36+/m0/s1 |
InChI Key |
CQLUYSHACKIUHL-LQAUVMAVSA-N |
Isomeric SMILES |
C[C@@H]([C@]1(CC[C@]2([C@@]1([C@@H](C[C@H]3C2(CC=C4[C@@]3(CC[C@@H](C4)O)C)O)OC(=O)/C=C/C5=CC=CC=C5)C)O)O)OC(=O)C6=CN=CC=C6 |
SMILES |
CC(C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C=CC5=CC=CC=C5)C)O)O)OC(=O)C6=CN=CC=C6 |
Canonical SMILES |
CC(C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C=CC5=CC=CC=C5)C)O)O)OC(=O)C6=CN=CC=C6 |
synonyms |
gagaminine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.